molecular formula C16H12O7 B12408694 3-O-Methyl-d3 Quercetin

3-O-Methyl-d3 Quercetin

Cat. No.: B12408694
M. Wt: 319.28 g/mol
InChI Key: WEPBGSIAWZTEJR-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyl-d3 Quercetin involves the methylation of quercetin. One common method is the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete methylation .

Industrial Production Methods

Industrial production of this compound can involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to achieve the desired purity and yield. Techniques such as column chromatography and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-O-Methyl-d3 Quercetin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

3-O-Methyl-d3 Quercetin is similar to other flavonoids such as:

Uniqueness

The deuterated form, this compound, offers advantages in research due to its stability and traceability in metabolic studies. Its unique isotopic labeling allows for precise tracking in biological systems, making it a valuable tool in pharmacokinetic and metabolic research .

Properties

Molecular Formula

C16H12O7

Molecular Weight

319.28 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(trideuteriomethoxy)chromen-4-one

InChI

InChI=1S/C16H12O7/c1-22-16-14(21)13-11(20)5-8(17)6-12(13)23-15(16)7-2-3-9(18)10(19)4-7/h2-6,17-20H,1H3/i1D3

InChI Key

WEPBGSIAWZTEJR-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O

Canonical SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O

Origin of Product

United States

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